![molecular formula C17H14N2O3S2 B2622431 3-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 2176270-80-5](/img/structure/B2622431.png)
3-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione, also known as TZP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
Target of Action
Thiazolidinediones, a class of compounds to which this molecule belongs, are known to have a number of pharmacological activities such as antihyperglycemic, antitumor, antiarthritic, anti-inflammatory, and antimicrobial .
Mode of Action
Thiazolidinedione derivatives are known to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic mur ligases, and their antioxidant action by scavenging reactive oxygen species (ros) .
Biochemical Pathways
Thiazolidinedione derivatives are known to influence several pathways related to their pharmacological activities, such as insulin signaling pathways in the case of antihyperglycemic activity .
Pharmacokinetics
The pharmacokinetic properties of thiazolidinediones, in general, are known to be influenced by various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry .
Result of Action
Thiazolidinedione derivatives are known to have varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Action Environment
The synthesis of thiazolidinedione derivatives has been explored using environmentally friendly methods, suggesting that the synthesis environment can influence the properties of these compounds .
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione is its potential therapeutic applications. Additionally, 3-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione has been found to exhibit low toxicity, making it a promising candidate for further development. However, one of the limitations of 3-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione is its poor solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 3-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione. One of the areas of interest is the development of 3-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to investigate the potential anti-cancer and hypoglycemic effects of 3-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione. Furthermore, the development of more soluble analogs of 3-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione could improve its bioavailability and effectiveness.
Synthesemethoden
The synthesis of 3-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione involves the reaction of 4-(thiophen-3-yl)benzoic acid with ethyl chloroacetate to obtain ethyl 4-(thiophen-3-yl)benzoylacetate. The obtained compound is then reacted with hydrazine hydrate to yield 1-(4-(thiophen-3-yl)benzoyl)hydrazine. This compound is further reacted with 3-chloro-2,4-thiazolidinedione to obtain 3-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione.
Wissenschaftliche Forschungsanwendungen
3-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. 3-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione has been found to inhibit the production of pro-inflammatory cytokines, which makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 3-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential anti-cancer agent. Furthermore, 3-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione has been found to exhibit hypoglycemic effects, making it a potential treatment for type 2 diabetes.
Eigenschaften
IUPAC Name |
3-[1-(4-thiophen-3-ylbenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S2/c20-15-10-24-17(22)19(15)14-7-18(8-14)16(21)12-3-1-11(2-4-12)13-5-6-23-9-13/h1-6,9,14H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRCPMNRYBNGCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C3=CSC=C3)N4C(=O)CSC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.